1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid
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Overview
Description
1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyl group, an isoindolinone moiety, and a tetraoxapentadecan chain. Its molecular formula is C26H34N2O10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multiple steps, including the formation of the isoindolinone and piperidinyl groups, followed by their coupling with the tetraoxapentadecan chain. Common reagents used in these reactions include phthalic anhydride, piperidine, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace certain groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid: Shares structural similarities but differs in the length and composition of the side chain.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains additional piperidinyl groups, which may influence its reactivity and applications.
Uniqueness
1-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its specific combination of functional groups and the extended tetraoxapentadecan chain.
Properties
Molecular Formula |
C24H30N2O11 |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H30N2O11/c27-19-5-4-17(22(30)25-19)26-23(31)16-2-1-3-18(21(16)24(26)32)37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-20(28)29/h1-3,17H,4-15H2,(H,28,29)(H,25,27,30) |
InChI Key |
LIYMMEGVJYBSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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